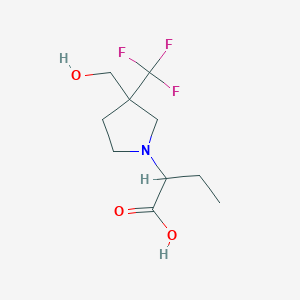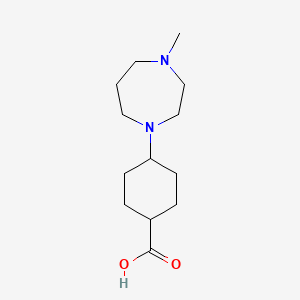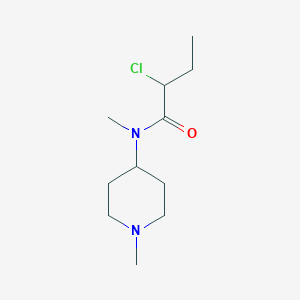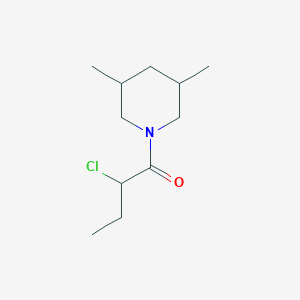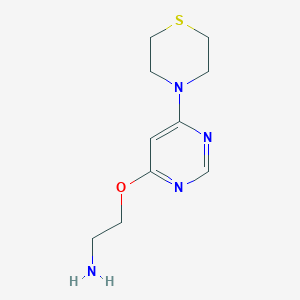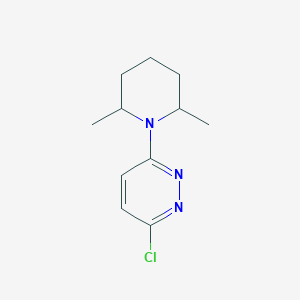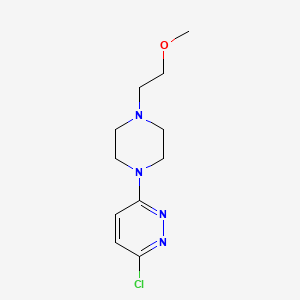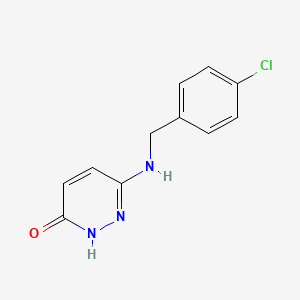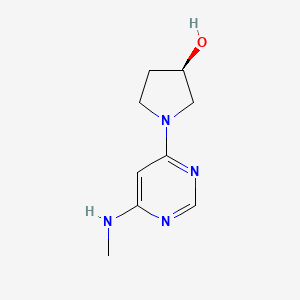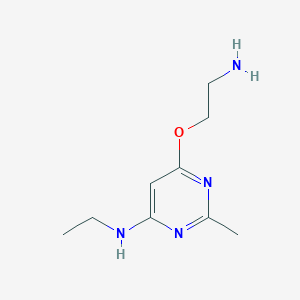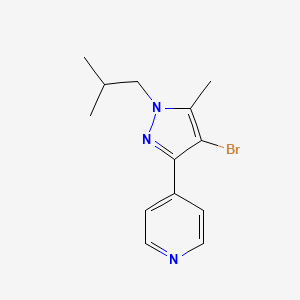
4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine
Overview
Description
4-(4-bromo-1-isobutyl-5-methyl-1H-pyrazol-3-yl)pyridine, or 4-Br-IBMP, is an organic compound with a variety of uses in scientific research. It is a brominated pyrazole derivative that is commonly used in organic synthesis, as well as in biochemical and physiological studies. 4-Br-IBMP is a versatile compound that can be used in a range of laboratory experiments, and has many advantages and limitations.
Scientific Research Applications
4-Br-IBMP has a variety of applications in scientific research, including organic synthesis, biochemical and physiological studies, and drug design. It has been used in studies of enzyme inhibition and protein-protein interactions, as well as in the design of new drugs.
Mechanism of Action
4-Br-IBMP is a brominated pyrazole derivative, and its mechanism of action is similar to that of other brominated pyrazoles. It acts as an inhibitor of various enzymes, and its effects can be modulated by the presence of other molecules. It can also interact with proteins, and can be used to study protein-protein interactions.
Biochemical and Physiological Effects
4-Br-IBMP has been used in studies of enzyme inhibition and protein-protein interactions. Its effects on biochemical and physiological processes are not yet fully understood, but it is known to have effects on cell signaling, gene expression, and metabolic pathways.
Advantages and Limitations for Lab Experiments
4-Br-IBMP is a versatile compound that can be used in a range of laboratory experiments. It has several advantages, including its low cost, stability, and solubility in a variety of solvents. However, it also has some limitations, such as its limited solubility in certain solvents and its potential to cause side effects in some biological systems.
Future Directions
The potential applications of 4-Br-IBMP are still being explored, and there are many future directions that could be taken. These include further studies of its effects on biochemical and physiological processes, as well as its potential use in drug design and development. Additionally, further research could be done on its synthesis method and its potential uses in other laboratory experiments.
properties
IUPAC Name |
4-[4-bromo-5-methyl-1-(2-methylpropyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3/c1-9(2)8-17-10(3)12(14)13(16-17)11-4-6-15-7-5-11/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXSEOMUBUIONK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C)C2=CC=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




